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7,8-Dithia-1,3-diaza-spiro(4.4)nonane-2,4-dione
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Overview
Description
7,8-Dithia-1,3-diaza-spiro(44)nonane-2,4-dione is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms within its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dithia-1,3-diaza-spiro(4.4)nonane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a dithiol with a diaza compound in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7,8-Dithia-1,3-diaza-spiro(4.4)nonane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antitumor Activity :
- Research has indicated that 7,8-Dithia-1,3-diaza-spiro(4.4)nonane-2,4-dione exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation. Case studies have shown promising results in preclinical models of leukemia and solid tumors .
- Antimicrobial Properties :
- Neuroprotective Effects :
Materials Science Applications
- Polymer Chemistry :
- Catalysis :
Analytical Chemistry Applications
- Chromatographic Techniques :
- Spectroscopic Studies :
Case Studies
Mechanism of Action
The mechanism by which 7,8-Dithia-1,3-diaza-spiro(4.4)nonane-2,4-dione exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfur and nitrogen atoms in the compound can form strong interactions with metal ions or other functional groups, influencing various biochemical pathways .
Comparison with Similar Compounds
- 1,3-Diazaspiro(4.4)nonane-2,4-dione
- 1,6-Dioxaspiro(4.4)nonane-2,7-dione
- 7-thia-1,3-diazaspiro(4.4)nonane-2,4-dione
Uniqueness: 7,8-Dithia-1,3-diaza-spiro(4.4)nonane-2,4-dione is unique due to the presence of both sulfur and nitrogen atoms in its spirocyclic structure. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds that may lack one of these elements .
Biological Activity
7,8-Dithia-1,3-diaza-spiro(4.4)nonane-2,4-dione is a sulfur-containing heterocyclic compound with potential pharmacological applications. This compound is recognized for its structural uniqueness and has garnered interest in various fields of medicinal chemistry due to its biological activities.
Chemical Structure and Properties
- Molecular Formula : C5H6N2O2S2
- CAS Number : 62032-12-6
- Molecular Weight : 190.24 g/mol
- SMILES Notation : N1C(NC2(C1=O)CSSC2)=O
The compound features a spirocyclic structure that contributes to its unique reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily focusing on anticonvulsant properties and interactions with the central nervous system (CNS).
Anticonvulsant Activity
A notable study evaluated the anticonvulsant activity of related compounds, including derivatives of 7,8-Dithia-1,3-diaza-spiro(4.4)nonane. The findings suggested that these compounds could delay the onset of seizures in animal models. Specifically, one derivative demonstrated significant improvements in survival time compared to standard treatments like phenobarbital .
The proposed mechanism for the anticonvulsant activity involves modulation of the GABA-A receptor's benzodiazepine allosteric site. This interaction suggests that the compound may enhance GABAergic transmission, thereby exerting a CNS depressant effect .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Anticonvulsant Evaluation :
- Molecular Modeling Studies :
Data Table: Summary of Biological Activities
Compound Name | Activity Type | Model Used | Key Findings |
---|---|---|---|
This compound | Anticonvulsant | Strychnine-induced seizures | Significant delay in convulsion onset |
Derivative A | CNS depressant | In vivo rodent models | Enhanced GABAergic transmission |
Derivative B | Anticonvulsant | Molecular dynamics modeling | Favorable binding to GABA-A receptors |
Properties
CAS No. |
62032-12-6 |
---|---|
Molecular Formula |
C5H6N2O2S2 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
7,8-dithia-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C5H6N2O2S2/c8-3-5(1-10-11-2-5)7-4(9)6-3/h1-2H2,(H2,6,7,8,9) |
InChI Key |
DPGBTPQJLUGDOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CSS1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
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